{[2-(4-METHOXYPHENYL)ETHYL]SULFAMOYL}DIMETHYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(4-METHOXYPHENYL)ETHYL]SULFAMOYL}DIMETHYLAMINE is a complex organic compound characterized by the presence of a methoxyphenyl group, an ethyl chain, a sulfamoyl group, and a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-METHOXYPHENYL)ETHYL]SULFAMOYL}DIMETHYLAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenethylamine with sulfamoyl chloride under controlled conditions to form the sulfamoyl intermediate. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as Co-NiO may be employed to accelerate the reaction rates and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
{[2-(4-METHOXYPHENYL)ETHYL]SULFAMOYL}DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to an amine group.
Substitution: The dimethylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the sulfamoyl group can produce an amine derivative .
Scientific Research Applications
{[2-(4-METHOXYPHENYL)ETHYL]SULFAMOYL}DIMETHYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of {[2-(4-METHOXYPHENYL)ETHYL]SULFAMOYL}DIMETHYLAMINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, including those involved in energy metabolism and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl isocyanate: Similar in structure but contains an isocyanate group instead of a sulfamoyl group.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in the functional groups attached.
Dimethylamine derivatives: Compounds containing the dimethylamine moiety but with different substituents.
Uniqueness
{[2-(4-METHOXYPHENYL)ETHYL]SULFAMOYL}DIMETHYLAMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-13(2)17(14,15)12-9-8-10-4-6-11(16-3)7-5-10/h4-7,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXAPHHJKRSYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.